2,3,5-Trimethylphenol

Overview

Description

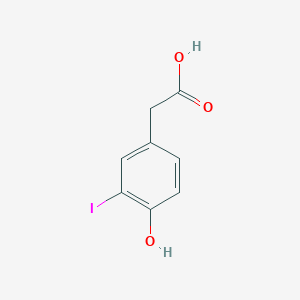

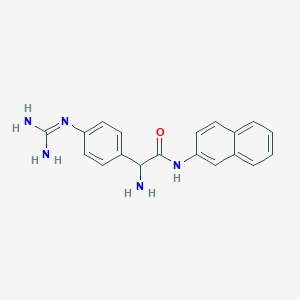

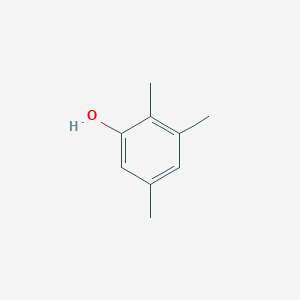

2,3,5-trimethylphenol is a member of phenols. It derives from a hydride of a 1,2,4-trimethylbenzene.

This compound is a natural product found in Solanum lycopersicum with data available.

Mechanism of Action

Target of Action

2,3,5-Trimethylphenol, also known as Isopseudocumenol, is a phenolic compound

Mode of Action

These interactions can alter the function of these proteins and enzymes, leading to changes in cellular processes .

Biochemical Pathways

They can neutralize harmful free radicals and reduce oxidative stress, which can affect numerous biochemical pathways and have wide-ranging effects on the body .

Pharmacokinetics

Phenolic compounds are generally well-absorbed in the gastrointestinal tract, widely distributed throughout the body, metabolized primarily in the liver, and excreted in the urine .

Result of Action

Phenolic compounds are known to have antioxidant properties, and they can neutralize harmful free radicals, reduce oxidative stress, and potentially protect against a variety of diseases .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability can be affected by temperature, light, and pH . Its efficacy can also be influenced by the presence of other compounds, the specific physiological conditions of the body, and individual genetic factors.

Properties

IUPAC Name |

2,3,5-trimethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O/c1-6-4-7(2)8(3)9(10)5-6/h4-5,10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGRAOKJKVGDSFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

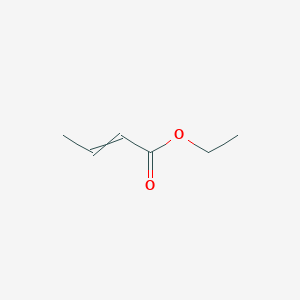

Molecular Formula |

C9H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3047184 | |

| Record name | 2,3,5-Trimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige fibers or powder; [Alfa Aesar MSDS] | |

| Record name | 2,3,5-Trimethylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19445 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

697-82-5, 70969-66-3 | |

| Record name | 2,3,5-Trimethylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=697-82-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,5-Trimethylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000697825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2,3,5(or 3,4,5)-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070969663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isopseudocumenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5296 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2,3,5-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3,5-Trimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5-trimethylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.735 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,5-TRIMETHYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1S1061ZBQ1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2,3,5-Trimethylphenol?

A1: this compound has a molecular formula of C9H12O and a molecular weight of 136.19 g/mol. []

Q2: Are there any spectroscopic data available for this compound?

A2: While specific spectroscopic data points are not provided in the research excerpts, various studies utilized techniques like nuclear magnetic resonance spectroscopy (H NMR, C NMR), Fourier Transform-Raman spectroscopy, and mass spectrometry (ESI-MS) for structural characterization of this compound and its derivatives. [, , ]

Q3: How does the presence of this compound impact novolak resins used in microlithography at high temperatures?

A3: Studies indicate that incorporating this compound as a co-monomer in novolak resins leads to significant changes in resin properties upon thermal treatment. Notably, molecular weight fluctuations and alterations in dissolution rates are observed, likely due to degradation-recombination processes resembling Friedel-Craft rearrangements. []

Q4: Can this compound be utilized as a starting material for the synthesis of Vitamin E intermediates?

A4: Yes, research has demonstrated the successful catalytic oxidation of this compound to 2,3,5-Trimethyl-1,4-benzoquinone, a key intermediate in Vitamin E synthesis, using Cu-ZSM-5 as a catalyst and hydrogen peroxide as an oxidant under mild conditions. []

Q5: What is the role of Vanadium (V) oxide in the catalytic synthesis of 2,3,5-Trimethyl-1,4-benzoquinone from this compound?

A5: Studies employing V2O5/SBA-15 catalysts revealed that isolated, uniformly sized nanovanadium species on mesoporous SBA-15 silica effectively catalyze the selective oxidation of this compound to 2,3,5-Trimethyl-1,4-benzoquinone at room temperature using hydrogen peroxide as the oxidant. []

Q6: What are the applications of Hypocrellin B in the photocatalytic oxidation of this compound?

A6: Hypocrellin B, a photosensitizer, grafted onto activated carbon can selectively photocatalytically oxidize this compound to 2,3,5-Trimethylhydrobenzoquinone under visible light. This method demonstrates high selectivity for 2,3,5-Trimethylhydrobenzoquinone and offers a potentially eco-friendly approach. []

Q7: How effective is copper oxide in the photo-oxidation of this compound?

A7: Activated carbon catalysts containing copper oxide have proven effective in selectively oxidizing this compound to 2,3,5-Trimethylbenzoquinone. This photocatalytic process utilizes hydrogen peroxide as the oxidant and acetonitrile as the solvent. []

Q8: How does the position of methyl substituents on the phenol ring affect the reactivity towards hydroxyl radicals?

A8: Kinetic studies investigating the reactions of hydroxyl radicals with various trimethylphenols, including this compound, revealed that the position of methyl substituents influences the reaction rate. The specific rate coefficients for each isomer were determined, highlighting the impact of structural variations on reactivity. []

Q9: What is the influence of isomerism on the partition coefficients of phenolic compounds, particularly this compound, in ionic liquid-water two-phase systems?

A9: Research shows that the position of substituents significantly impacts the partition coefficients of phenolic isomers, including this compound, in 1-butyl-3-methylimidazolium hexafluorophosphate ([bmim][PF6]) + water systems. These effects were attributed to differences in surface charge densities of the isomers, influencing their interactions with the ionic liquid and water phases. []

Q10: What is the stability of 2,3,5-Trimethylphenyl-N-methylcarbamate (Landrin) in alkaline solutions?

A10: Landrin undergoes alkaline hydrolysis to yield this compound. Kinetic studies indicate that the reaction follows an ElcB mechanism, involving the formation of methyl isocyanate. The positive activation entropy and lack of general basic catalysis support this mechanism. This information can be crucial for understanding the stability and degradation pathways of Landrin in environmental and biological systems. []

Q11: What analytical techniques are commonly employed for the detection and quantification of this compound?

A11: Several analytical methods have been used in the research to study this compound. These include gas chromatography (GC) [, ], high-performance liquid chromatography (HPLC), and reversed-phase liquid chromatography (RP-HPLC) coupled with UV detection. [] The choice of method often depends on the specific application and the matrix in which this compound is present.

Q12: Can monoethylene glycol be used to extract and analyze this compound from complex organic matrices?

A12: Yes, monoethylene glycol has proven effective for extracting phenolic compounds, including this compound, from organic matrices like hydrocarbons. This extraction method, coupled with multidimensional gas chromatography and mass spectrometry, allows for efficient separation, identification, and quantification of this compound even at trace levels. []

Q13: What is the environmental fate of this compound, particularly in the context of oil shale retorting?

A13: Analysis of water samples from an oil shale retort revealed the persistence of this compound as a residual organic solute even years after retort shutdown. This finding suggests the potential for long-term environmental presence and highlights the need for monitoring and mitigation strategies in oil shale processing. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(5-oxo-5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid](/img/structure/B45702.png)

![2-Oxo-2,3-dihydro-1h-pyrido[2,3-b][1,4]oxazine-7-carboxylic acid](/img/structure/B45711.png)